

# A Comprehensive Review of Preclinical Studies on Adavivint (Lorecivivint/SM04690)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Adavivint |           |
| Cat. No.:            | B605178   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Adavivint, also known as Lorecivivint (SM04690), is an investigational, intra-articular small molecule being developed as a potential disease-modifying osteoarthritis drug (DMOAD). Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and inflammation, for which current therapies primarily manage symptoms.[1][2] Lorecivivint represents a novel approach by targeting the Wnt signaling pathway, which is known to be upregulated in OA and plays a critical role in joint tissue homeostasis, chondrogenesis, and inflammation.[1][3][4] Preclinical data indicate that the compound may possess a dual mechanism of action, promoting cartilage generation while simultaneously reducing cartilage degradation and inflammation.[5][6]

Lorecivivint modulates the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][7][8] This inhibition occurs downstream of  $\beta$ -catenin. The inhibition of CLK2 is associated with inducing early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes and contributes to anti-inflammatory effects.[3][8] This comprehensive review details the key preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of Lorecivivint.

## Mechanism of Action: Wnt Pathway Modulation



Lorecivivint's primary mechanism involves the inhibition of CLK2 and DYRK1A, leading to modulation of the Wnt signaling pathway and anti-inflammatory effects.[8]

- CLK2 Inhibition: Inhibition of CLK2 affects the phosphorylation of serine/arginine-rich (SR) splicing factors. This action leads to alternative mRNA splicing, which reduces the expression of Wnt target genes and inflammatory cytokines.[8][9] This pathway is crucial for inducing the early stages of chondrogenesis.[8]
- DYRK1A Inhibition: Inhibition of DYRK1A blocks the phosphorylation of SIRT1 (a positive regulator of the Wnt pathway) and promotes the activation of FOXO1 (a stimulator of cartilage homeostasis).[9] This results in the negative regulation of Wnt signaling and provides direct chondroprotective effects.[9] DYRK1A inhibition has also been shown to be sufficient for anti-inflammatory effects through the inhibition of NF-κB and STAT3.[8]



Click to download full resolution via product page

**Caption:** Proposed dual mechanism of action of Lorecivivint.

## **Preclinical Efficacy**

Lorecivivint has demonstrated efficacy in multiple animal models of osteoarthritis, showing cartilage protection, anti-inflammatory effects, and pain reduction.

## Data from Post-Traumatic OA Model (ACLT+pMMx)



In a rat model of knee instability induced by anterior cruciate ligament transection and partial medial meniscus transection (ACLT+pMMx), a single intra-articular injection of Lorecivivint showed protective and regenerative effects.[10]

| Parameter                  | Vehicle  | Lorecivivint<br>(0.3 μg)              | Timepoint                   | Outcome                                           | Reference |
|----------------------------|----------|---------------------------------------|-----------------------------|---------------------------------------------------|-----------|
| Total Joint<br>OARSI Score | Higher   | Significantly<br>Lower<br>(P<0.05)    | 12 weeks<br>post-injection  | Arrested progression of cartilage damage          | [10]      |
| Weight<br>Distribution     | Impaired | Significantly<br>Improved<br>(P<0.05) | 6 & 12 weeks post-injection | Improved<br>joint function<br>and reduced<br>pain | [10]      |

## **Data from Chemically-Induced OA Model (MIA)**

In a rat model where OA was induced by monosodium iodoacetate (MIA), Lorecivivint demonstrated anti-inflammatory, cartilage-protective, and pain-relieving properties.[8][11]



| Parameter                                        | Vehicle  | Lorecivivint                            | Outcome                                          | Reference |
|--------------------------------------------------|----------|-----------------------------------------|--------------------------------------------------|-----------|
| Cytokine<br>Secretion (IL-1β-<br>stimulated)     | Baseline | Dose-dependent inhibition (EC₅o ~30 nM) | Reduced<br>inflammatory<br>response              | [11]      |
| Proinflammatory<br>Cytokines &<br>MMPs (in vivo) | Higher   | Significantly<br>Reduced<br>(P<0.05)    | Decreased inflammation and cartilage degradation | [8][11]   |
| Cartilage<br>Thickness<br>(Safranin-O)           | Thinner  | Increased                               | Evidence of cartilage protection/regen eration   | [11]      |
| OARSI Score                                      | Higher   | Significantly<br>Lower (P<0.05)         | Improved overall joint health                    | [11]      |
| Paw Withdrawal<br>Threshold (Pain)               | Lower    | Significantly<br>Increased<br>(P<0.01)  | Analgesic effect                                 | [11]      |
| Weight Distribution (Function)                   | Impaired | Improved                                | Improved joint function                          | [8][11]   |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

## Post-Traumatic Osteoarthritis Model (ACLT+pMMx)

- Animal Model: Male Sprague-Dawley rats.[4]
- OA Induction: Knee instability is surgically induced by transecting the anterior cruciate ligament (ACL) and performing a partial medial meniscectomy (pMMx) on one knee. The contralateral knee serves as a control. Sham operations are performed on a separate group of animals.[10]



- Treatment Protocol: A single intra-articular (IA) injection of Lorecivivint (e.g., 0.3 μg) or vehicle is administered into the joint space of the damaged knee at various time points post-surgery (e.g., 2, 3, or 4 weeks).[10]
- Efficacy Endpoints:
  - Histology: At the study's conclusion (e.g., 12 weeks post-injection), knee joints are harvested, sectioned, and stained. Cartilage damage is evaluated using the Osteoarthritis Research Society International (OARSI) scoring system.[10]
  - Pain/Function: Weight distribution on the affected limb is measured using an incapacitance meter at multiple timepoints throughout the study.[10]
- Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test is used to compare treatment groups to the vehicle control.[10]

# Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model

- Animal Model: Male Sprague-Dawley rats.[4]
- OA Induction: A single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint to induce cartilage degradation and inflammation, mimicking OA pathology.[11]
- Treatment Protocol: A single IA injection of Lorecivivint or vehicle is administered.[11]
- Efficacy Endpoints:
  - Inflammation: Joint swelling is visually assessed. Histological analysis (H&E staining) is used to evaluate inflammatory cell infiltration. Expression of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) is quantified using qPCR.
     [11]
  - Cartilage Health: Cartilage thickness is measured via Safranin-O staining, and overall joint health is assessed using the OARSI score.[11]



- Pain Assessment: Paw withdrawal threshold is measured using a Von Frey apparatus to assess mechanical allodynia.[11]
- Functional Assessment: Weight distribution is measured with an incapacitance meter.[11]
- Statistical Analysis: Data is analyzed using appropriate statistical methods, such as generalized estimating equation regression for pain and functional measures.[11]



Click to download full resolution via product page

**Caption:** General experimental workflow for preclinical OA studies.



# Pharmacokinetics and Toxicology Pharmacokinetics

Preclinical and early clinical studies indicate that Lorecivivint has a favorable pharmacokinetic profile for an intra-articular therapy, characterized by high local retention and minimal systemic exposure.



| Parameter                  | Species | Dose/Route             | Finding                                                                                                                 | Significanc<br>e                                                                                       | Reference |
|----------------------------|---------|------------------------|-------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|-----------|
| Joint<br>Residence<br>Time | Rat     | Single IA<br>Injection | >180 days                                                                                                               | Prolonged local drug presence allows for extended therapeutic effect from a single injection.          | [4]       |
| Systemic<br>Exposure       | Rat     | Single IA<br>Injection | Undetectable<br>in systemic<br>circulation<br>(LLOQ = 10<br>nM)                                                         | Low risk of systemic side effects.                                                                     | [4]       |
| Systemic<br>Exposure       | Human   | 0.03 mg, 0.07<br>mg IA | Serum levels<br>below the<br>limit of<br>detection                                                                      | Confirms minimal systemic exposure in humans, enhancing the safety profile.                            | [1][7]    |
| Drug-Drug<br>Interaction   | Human   | 0.07 mg IA             | No<br>quantifiable<br>plasma<br>levels; no PK<br>interaction<br>with co-<br>administered<br>triamcinolone<br>acetonide. | Suggests Lorecivivint can be administered in proximity to IA corticosteroid s without safety concerns. | [12][13]  |



LLOQ: Lower Limit of Quantification

## **Toxicology**

Toxicology studies are essential to establish a drug's safety profile before human trials. While detailed public reports on Lorecivivint's toxicology are limited, available information suggests a wide safety margin.

- Repeat-Dose Studies: In preclinical repeat-dosing studies conducted in rats and dogs, the no-observed-adverse-effect level (NOAEL) was determined to be approximately 400 times the planned human dose.
   [7] This indicates a very high therapeutic index.
- Clinical Safety: In Phase I and II clinical trials, intra-articular injections of Lorecivivint (up to 0.23 mg) have been reported as safe and well-tolerated, with no evidence of systemic toxicity.[7][14]

### Conclusion

The preclinical data for **Adavivint** (Lorecivivint) provide a strong scientific rationale for its development as a disease-modifying drug for osteoarthritis. Its novel dual-inhibition mechanism targeting CLK2 and DYRK1A effectively modulates the Wnt pathway, leading to demonstrated chondroprotective, anti-inflammatory, and analgesic effects in established animal models of OA.[8][10][11] The pharmacokinetic profile is ideal for an intra-articular therapy, showing prolonged joint residency and negligible systemic exposure, which is corroborated by a favorable toxicology profile.[4][7] These robust preclinical findings have supported the transition of Lorecivivint into clinical trials to evaluate its potential to improve symptoms and modify the structural progression of OA in humans.[14][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Safety, Efficacy and Biomarker Outcomes of a Novel, Intra-Articular, Injectable, Wnt Inhibitor (SM04690) in the Treatment of Osteoarthritis of the Knee: Interim, Exploratory Analysis of Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1 Study -ACR Meeting Abstracts [acrabstracts.org]
- 2. A review of osteoarthritis signaling intervention using small-molecule inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 3. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. SM04690 Promising for Knee OA The Rheumatologist [the-rheumatologist.org]
- 6. Samumed Announces Results of Phase II Trial of SM04690 Demonstrating Evidence of Cartilage Regeneration in Patients With Knee Osteoarthritis BioSpace [biospace.com]
- 7. Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine
   Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the
   Treatment of Knee Osteoarthritis: A Phase II Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Safety, Tolerability, and Pharmacokinetics of an Intra-articular Corticosteroid Injection
  Administered 7 Days Before or After Intra-articular Lorecivivint Injection into the Same Knee
  of Healthy Volunteers: An Open-Label, Parallel-Arm Study ACR Meeting Abstracts
  [acrabstracts.org]
- 13. Safety, Tolerability, and Pharmacokinetics of Same-Knee Intra-Articular Injection of Corticosteroid and Lorecivivint Within 7 Days: An Open-Label, Randomized, Parallel-Arm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Review of Preclinical Studies on Adavivint (Lorecivivint/SM04690)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605178#review-of-preclinical-studies-on-adavivint-lorecivivint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com